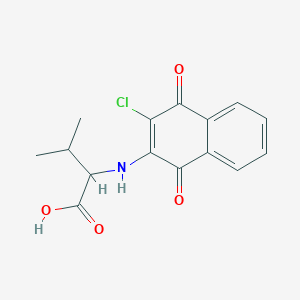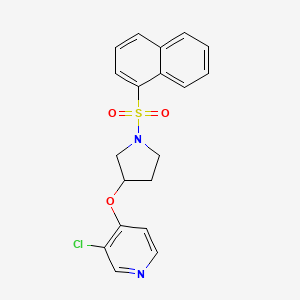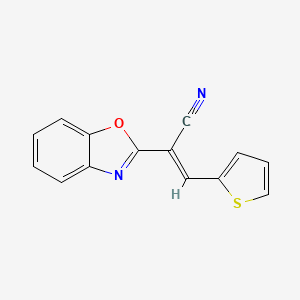
3-(2,4-Dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Vue d'ensemble
Description
3-(2,4-Dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, also known as curcumin, is a naturally occurring polyphenol compound found in the turmeric plant. It has been widely studied for its potential therapeutic benefits due to its anti-inflammatory, antioxidant, and anticancer properties. In
Applications De Recherche Scientifique
Molecular Structure and Properties
- The geometric parameters and molecular structure of related compounds have been studied extensively, revealing normal ranges for geometric parameters, including bond lengths and angles. These compounds often exhibit trans-configured central double bonds and exhibit specific crystal packing patterns stabilized by hydrogen bonding and π-π stacking interactions (Yathirajan et al., 2007), (Benmekhbi et al., 2009).
Computational Insights
- Computational studies have provided insights into the electronic properties and chemical reactivity of similar compounds. These studies include analyses of molecular electrostatic potential surfaces, electronic parameters, and vibrational assignments, helping to understand their chemical behavior (Adole et al., 2020).
Synthesis and Crystallography
- Various derivatives of these compounds have been synthesized and characterized using techniques like FT-IR, NMR, and X-ray crystallography. The synthesis processes often involve Claisen-Schmidt condensation reactions, and the crystal structures reveal details about intermolecular interactions and molecular conformations (Salian et al., 2018), (Ren-bin, 2007).
Non-Linear Optical Properties
- These compounds have been the subject of research for their non-linear optical properties. Computational methods like density functional theory (DFT) have been used to investigate these properties, suggesting potential applications in materials science (Singh et al., 2012), (Mary et al., 2015).
Antimicrobial Activity
- Some derivatives have been synthesized and tested for antimicrobial activity. These studies involve characterization techniques and in vitro testing against various pathogens, indicating potential use in antibacterial applications (Mehta, 2016).
Photocrosslinking and Polymer Applications
- Research has also been conducted on the synthesis of polymers basedon derivatives of these compounds, exploring their photocrosslinking properties. These studies involve characterizing monomers and polymers using techniques like IR, NMR, and UV absorption spectroscopy, suggesting applications in the field of materials science (Suresh et al., 2016).
Crystallography and Antioxidant Activity
- The crystal structure of certain derivatives has been analyzed along with their antioxidant activity. Characterization through methods like X-ray crystallography, NMR, and FT-IR, coupled with biological testing like the DPPH test for free radical scavenging ability, highlights their potential in pharmacological research (Sulpizio et al., 2016).
Propriétés
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O2/c16-12-5-1-10(14(17)9-12)4-8-15(19)11-2-6-13(18)7-3-11/h1-9,18H/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTHPNPUVZHDRR-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2,4-dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2-Ethyl-6-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B3405958.png)
![[(3,4,5-Trimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B3405967.png)

![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B3405975.png)
![(2E)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B3405986.png)


![(1S,2S)-2-[(prop-2-en-1-yl)amino]cyclohexan-1-ol](/img/structure/B3406006.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoline-8-sulfonamide](/img/structure/B3406017.png)
![Ethyl phenyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate](/img/structure/B3406021.png)



![2-[(E)-(hydroxyimino)methyl]-N,N-dimethylaniline](/img/structure/B3406042.png)